3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine
Description
Significance and Role of Pyrazole (B372694) and Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The study of heterocyclic compounds, organic cyclic compounds containing at least one atom other than carbon within their ring structure, is a field that has evolved in lockstep with the advancement of organic chemistry itself.
The origins of heterocyclic chemistry can be traced back to the 19th century, with several landmark discoveries paving the way for its growth. Key milestones include the isolation of alloxan (B1665706) from uric acid by Brugnatelli in 1818, the production of furfural (B47365) from starch by Dobereiner in 1832, and the isolation of pyrrole (B145914) from the dry distillation of bones by Runge in 1834. A pivotal moment arrived in 1906 with Friedlander's synthesis of indigo (B80030) dye, a development that showcased the power of synthetic chemistry to revolutionize industries. Further cementing the importance of this field, Treibs' isolation of chlorophyll (B73375) derivatives from crude oil in 1936 provided a clear link between heterocyclic compounds and the biological origins of petroleum. Today, it is estimated that more than half of all known organic compounds are heterocyclic.
Nitrogen-containing heterocycles, in particular, are of immense interest in medicinal chemistry. researchgate.net The pyridine ring, a six-membered aromatic heterocycle, and the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, are fundamental structural units in a vast array of pharmaceuticals. nih.gov In fact, an estimated 59% of FDA-approved drugs in the United States contain at least one nitrogen heterocycle.
The versatility of the pyrazole scaffold is evident in its presence in drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. mdpi.com Similarly, the pyridine moiety is a key component in numerous drugs targeting a diverse set of diseases. nih.gov The combination of these two scaffolds into a single molecule often leads to compounds with enhanced or novel biological activities. nih.gov
Table 1: Examples of Biologically Active Compounds Containing Pyrazole and Pyridine Scaffolds
| Compound | Scaffold(s) | Therapeutic Application |
| Celecoxib | Pyrazole | Anti-inflammatory |
| Sildenafil | Pyrazole, Pyrimidine (B1678525) | Erectile Dysfunction |
| Imatinib | Pyridine, Pyrimidine | Anticancer |
| Betazole | Pyrazole | H2-receptor agonist |
The academic and industrial interest in pyrazole and pyridine chemistry extends to more complex structures where these rings are fused or bridged. The fusion of a pyrazole ring with a pyridine ring gives rise to a class of compounds known as pyrazolopyridines. These fused systems exhibit a broad spectrum of biological activities and have been extensively studied for their potential in drug discovery. nih.govmdpi.com The arrangement of the nitrogen atoms and the substitution patterns on the rings can be systematically varied to fine-tune the pharmacological properties of the resulting molecules.
Bridged systems, where the pyrazole and pyridine rings are connected by a flexible or rigid linker, also represent an important area of research. These compounds offer a greater degree of conformational flexibility, which can be advantageous for optimizing interactions with biological targets. The study of both fused and bridged pyrazolopyridine systems continues to be a vibrant area of research, with new synthetic methodologies and biological applications being reported regularly.
Specific Focus on 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine
Within this rich chemical landscape, this compound emerges as a compound of particular interest due to its specific structural arrangement.
This compound is a bi-heterocyclic compound, meaning it is composed of two different heterocyclic rings linked together. Specifically, it features a 1-methyl-1H-pyrazole ring attached to a pyridine ring at the 3-position, with an amine group at the 2-position of the pyridine ring.
The key structural features that define its unique characteristics include:
The nature of the linkage: The direct carbon-carbon bond between the pyrazole and pyridine rings creates a conjugated system, which can influence the electronic properties and reactivity of the molecule.
The substitution pattern: The presence of the methyl group on the pyrazole nitrogen (N1) prevents tautomerism in the pyrazole ring, locking it into a single isomeric form. The amino group at the 2-position of the pyridine ring introduces a key functional group that can participate in hydrogen bonding and act as a nucleophile or a base.
These structural features suggest that this compound could serve as a versatile scaffold for the development of new chemical entities with specific biological activities.
Despite the well-established importance of pyrazole and pyridine scaffolds, a comprehensive review of the scientific literature reveals a notable lack of specific research focused on this compound. While numerous studies have explored the synthesis and biological activities of various pyrazolyl-pyridine derivatives, this particular compound has not been the subject of extensive investigation.
This represents a significant research gap and highlights several potential areas for future exploration:
Development of efficient and scalable synthetic routes: While general methods for the synthesis of pyrazolyl-pyridines exist, the development of a high-yielding and regioselective synthesis specifically for this compound would be a valuable contribution.
Thorough characterization of its physicochemical properties: A detailed investigation of its solubility, stability, and electronic properties would provide a solid foundation for its further development.
Systematic evaluation of its biological activity: Screening this compound against a wide range of biological targets, such as kinases, proteases, and receptors, could uncover novel therapeutic applications. The structural motifs present suggest potential as a kinase inhibitor.
Exploration as a building block in materials science: The conjugated nature of the molecule and the presence of nitrogen atoms make it a potential candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a ligand for metal complexes with interesting catalytic or photophysical properties.
Objectives and Scope of Academic Research
The academic research objectives for compounds within the pyrazole-pyridine class, which would likely encompass a compound like this compound, are primarily centered on the exploration of their potential as therapeutic agents. A significant area of investigation for related pyrazole-pyridine systems is their activity as kinase inhibitors. mdpi.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The planar structure of the pyrazole-pyridine scaffold can often fit into the ATP-binding pocket of kinases, leading to the inhibition of their activity.
Another key objective of academic research in this area is the exploration of structure-activity relationships (SAR). By systematically modifying the substituents on the pyrazole and pyridine rings, researchers aim to understand how these changes affect the compound's biological activity, selectivity, and pharmacokinetic properties. For instance, studies on related pyrazolo[1,5-a]pyrimidines have explored how different substituents impact their antimycobacterial activity. mdpi.com
Furthermore, the development of efficient and versatile synthetic methodologies for creating libraries of diverse pyrazole-pyridine derivatives is a continuous objective in organic chemistry. mdpi.com The ability to readily synthesize a wide range of analogs is crucial for comprehensive SAR studies and the identification of lead compounds for drug discovery.
While specific research findings for this compound are not extensively documented in publicly accessible literature, its chemical structure positions it as a compound of interest within the broader goals of medicinal chemistry research focused on heterocyclic scaffolds.
Despite a comprehensive search for scientific literature and data repositories, specific experimental spectroscopic and crystallographic data for the compound This compound is not available in the public domain.
As a result, the detailed characterization outlined in the requested article structure cannot be provided. Scientific articles of this nature rely on published, peer-reviewed data to ensure accuracy and verifiability. Without access to primary sources containing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, or single-crystal X-ray diffraction data for this specific molecule, it is not possible to generate the requested content.
General knowledge of related compounds, such as substituted pyrazoles and aminopyridines, suggests the expected analytical signatures. For instance:
¹H and ¹³C NMR spectra would show characteristic signals for the methyl group, the pyrazole ring protons and carbons, and the aminopyridine ring protons and carbons. 2D NMR techniques would help establish the connectivity between these fragments.
High-resolution mass spectrometry would be used to confirm the elemental formula by providing a highly accurate mass-to-charge ratio.
Infrared spectroscopy would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-N stretching, and vibrations associated with the aromatic pyrazole and pyridine rings.
Single-crystal X-ray diffraction , if suitable crystals could be grown, would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the pyrazole and pyridine rings. It would also reveal how the molecules pack in the solid state and detail intermolecular interactions like hydrogen bonding involving the amine group.
However, without specific experimental data from published studies on this compound, any attempt to create data tables or detailed descriptions would be speculative and would not meet the required standards of scientific accuracy.
Further research or de novo synthesis and characterization of the compound would be required to generate the data necessary to fulfill the requested article.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-4-8(12-13)7-3-2-5-11-9(7)10/h2-6H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXFASXHYNDHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Crystallographic Characterization of 3 1 Methyl 1h Pyrazol 3 Yl Pyridin 2 Amine
Chromatographic and Elemental Purity Verification
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a standard and essential technique for assessing the purity of synthesized organic compounds. For nitrogen-containing aromatic heterocycles like 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine, reversed-phase HPLC (RP-HPLC) is the most common and effective method. ijcpa.in
The principle of RP-HPLC involves a non-polar stationary phase (typically a C18 silica-based column) and a polar mobile phase. The purity of the compound is determined by injecting a solution of the sample and monitoring the eluent with a UV detector at a wavelength where the analyte exhibits strong absorbance. ijcpa.in A pure compound should ideally yield a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks indicates impurities. The percentage purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. For pharmaceutical and research applications, a purity of >95% is generally required. nih.gov
The selection of the mobile phase, often a mixture of an aqueous component (like water with a modifier such as trifluoroacetic acid or formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized to achieve good separation and peak shape. ijcpa.inhelixchrom.com
Table 2: Typical RP-HPLC Parameters for Purity Analysis of Pyrazole (B372694)/Pyridine (B92270) Derivatives ijcpa.innih.gov
| Parameter | Condition |
| Column | Eclipse XDB C18 (or equivalent) |
| Dimensions | 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile or Methanol |
| Elution Mode | Isocratic (e.g., 80:20 B:A) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 214 nm |
| Column Temperature | 25 °C |
| Injection Volume | 5-10 µL |
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical validation of the compound's atomic composition, confirming that it aligns with its proposed molecular formula. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the molecular formula. nih.gov
For this compound, the molecular formula is C₁₀H₁₀N₄. The theoretical elemental composition is calculated from the atomic weights of the constituent elements. A high degree of agreement between the found and calculated values, typically within a ±0.4% margin, is considered confirmation of the compound's compositional purity and identity. nih.gov
Table 3: Elemental Analysis Data for C₁₀H₁₀N₄
| Element | Theoretical Mass % | Typical Experimental Value (Found) % |
| Carbon (C) | 64.50% | 64.50 ± 0.4% |
| Hydrogen (H) | 5.41% | 5.41 ± 0.4% |
| Nitrogen (N) | 30.09% | 30.09 ± 0.4% |
The theoretical percentages are calculated based on the molecular formula C₁₀H₁₀N₄ and atomic masses C=12.011, H=1.008, N=14.007.
Based on the conducted searches, there is no specific literature available that provides the detailed computational and theoretical modeling data requested for the exact compound this compound. The search results contain information on related isomers or compounds with similar structural motifs (such as pyrazole or pyridine rings), but not on the specific molecule of interest.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound, as the required data for DFT analysis, HOMO-LUMO energies, vibrational frequencies, TD-DFT, MEP mapping, NBO analysis, molecular dynamics, and docking simulations for this compound are not present in the available search results.
To provide the requested article, published scientific studies detailing these specific computational analyses on this compound would be necessary.
Advanced Computational and Theoretical Modeling of 3 1 Methyl 1h Pyrazol 3 Yl Pyridin 2 Amine
Molecular Dynamics and Docking Simulations
Conformational Flexibility and Tautomerism Studies
The biological function of a molecule is intrinsically linked to its three-dimensional structure and the potential for different isomeric forms. For 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine, both conformational flexibility and tautomerism are important theoretical considerations.
Conformational Flexibility: The primary source of conformational flexibility in this molecule arises from the rotation around the single bond connecting the pyrazole (B372694) ring and the pyridine (B92270) ring. This rotation dictates the relative spatial orientation of the two heterocyclic systems. Computational studies on similar 2-amino-3-arylpyridine systems reveal rotational energy barriers that determine the most stable conformations. uisek.edu.ec The lowest energy conformers are typically those that minimize steric hindrance between the hydrogen atom at position 4 of the pyrazole ring and the substituents or hydrogen atom at position 4 of the pyridine ring. The planarity or non-planarity between the two rings can significantly influence the molecule's ability to fit into a protein's binding pocket.
Tautomerism: Tautomerism, the interconversion of structural isomers, is a key consideration for many heterocyclic compounds.
Pyrazole Ring: In unsubstituted or N-H pyrazoles, annular tautomerism is common, where the proton can migrate between the two nitrogen atoms. However, in this compound, the presence of a methyl group on the N1 nitrogen of the pyrazole ring quenches this possibility. The N-methylation fixes the pyrazole ring in the 1-methyl-3-substituted form.
Aminopyridine Ring: The 2-aminopyridine (B139424) moiety can theoretically exist in two tautomeric forms: the amino form (pyridin-2-amine) and the imino form (1H-pyridin-2-imine). Extensive computational and experimental studies have established that the amino tautomer is overwhelmingly the more stable form for neutral 2-aminopyridine derivatives. nih.govnih.govresearchgate.net Density Functional Theory (DFT) calculations indicate that the amino form is significantly more stable, by approximately 13.6 kcal/mol, than the corresponding imino tautomer, suggesting that the molecule exists almost exclusively in the amino form under physiological conditions. nih.govnih.gov
Ligand-Target Interaction Prediction using Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, the aminopyrazole scaffold is a well-recognized pharmacophore, particularly for protein kinase inhibition. nih.govnih.gov
Docking studies of pyrazole derivatives into the ATP-binding sites of various kinases, such as Janus kinase 2 (JAK2), Tropomyosin receptor kinase A (TRKA), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have been widely reported. nih.gov These studies calculate a docking score, typically expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower score generally indicates a more favorable binding interaction. For example, docking analyses of pyrazolo[3,4-b]pyridine derivatives against TRKA have shown scores ranging from -12.6 to -14.1 kcal/mol, indicating strong predicted binding affinity. nih.gov Docking simulations for this compound and its analogs against relevant kinases would similarly predict their potential as inhibitors by evaluating how well they fit within the active site and the strength of their predicted interactions. researchgate.net
Exploration of Binding Modes and Key Interaction Residues (e.g., Hinge Region Interactions)
Building upon molecular docking, the exploration of binding modes provides a detailed picture of the specific intermolecular interactions that stabilize the ligand-protein complex. For kinase inhibitors, a critical set of interactions typically occurs with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and is crucial for binding ATP. researchgate.net
The 2-aminopyridine scaffold is a classic "hinge binder". nih.gov Computational models consistently predict that this moiety forms one or two crucial hydrogen bonds with the backbone of the hinge region residues.
The pyridine ring nitrogen (N1) typically acts as a hydrogen bond acceptor from an amide proton of a hinge residue (e.g., Leucine or Methionine). nih.gov
The exocyclic amino group (-NH2) acts as a hydrogen bond donor to a backbone carbonyl oxygen of another hinge residue (e.g., Glutamate or Cysteine). researchgate.net
For compounds similar to this compound, docking studies reveal these characteristic hinge interactions. For instance, in JAK2, aminopyrazole-containing inhibitors are predicted to form hydrogen bonds with the hinge residues E930 and L932. researchgate.net Beyond the hinge, the pyrazole ring and its methyl substituent can form additional favorable contacts. These often include hydrophobic interactions and van der Waals forces with non-polar residues within the ATP binding pocket, further anchoring the inhibitor. nih.gov The specific residues involved vary depending on the target kinase but are essential for the inhibitor's potency and selectivity.
Prediction of Physicochemical Descriptors for Bioactivity Assessment
In silico tools are widely used to predict the physicochemical properties of molecules that are critical for their pharmacokinetic and pharmacodynamic (PK/PD) behavior. These predictions help assess a compound's "drug-likeness" early in the discovery process.
Computational Parameters Relevant to Pharmacokinetic and Pharmacodynamic Properties
Several key descriptors are calculated to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs generally possess certain characteristics (e.g., molecular weight < 500 Da, logP < 5). wikipedia.orgdrugbank.com Computational ADMET profiling for pyrazole and pyridine derivatives is a common practice to identify candidates with favorable drug-like properties. nih.govsemanticscholar.orgresearchgate.netresearchgate.net
Below is an interactive table of predicted physicochemical and pharmacokinetic properties for the parent compound, this compound.
These predicted values suggest that this compound has a favorable physicochemical profile for a potential orally bioavailable drug candidate, with no violations of Lipinski's Rule of Five. researchgate.netresearchgate.net Its low molecular weight, moderate lipophilicity, and appropriate number of hydrogen bond donors and acceptors indicate a high likelihood of good absorption and distribution properties.
Compound Name Table
| Compound Name |
|---|
Exploration of Biological Activities and Structure Activity Relationships Sar of 3 1 Methyl 1h Pyrazol 3 Yl Pyridin 2 Amine and Analogues As Chemical Probes
Utilization as Chemical Biology Probes
Chemical biology utilizes small molecules to study and manipulate biological systems. The pyrazolopyridine scaffold is well-suited for this purpose due to its synthetic tractability, which allows for the systematic modification and optimization of its properties to serve as precise tools for biological investigation.
Analogues of 3-(1-methyl-1H-pyrazol-3-yl)pyridin-2-amine have been developed as inhibitors for various protein classes, particularly kinases, which are pivotal in cellular signaling. For instance, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical pathway in tumor immunotherapy. The development of such specific inhibitors allows researchers to probe the functional consequences of blocking this interaction in cellular and co-culture models.
Similarly, compounds with a 1H-pyrazolo[3,4-b]pyridine core have been identified as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), an enzyme involved in immune responses. These molecules serve as chemical tools to dissect the role of TBK1 in immunity and cancer models. The design of these probes often involves leveraging established inhibitor scaffolds and using bioisosteric replacement strategies to enhance potency and selectivity. For example, replacing a pyrazol-3-yl amine hinge binder with a thiazol-2-yl amine was a key step in identifying potent and selective JAK2 inhibitors.
A crucial step in phenotype-based drug discovery is the identification of the molecular target responsible for the observed biological effect. For pyrazole-containing compounds, several direct biochemical methods are employed. One powerful strategy is photoaffinity labeling, where a photolabile group is incorporated into the probe molecule. Upon UV irradiation, the probe forms a covalent bond with its target protein, enabling subsequent purification and identification via proteomic analysis.
Another key validation technique is the Cellular Thermal Shift Assay (CETSA). This method assesses the direct binding of a compound to its target protein in a cellular context. The principle is that a ligand-bound protein is stabilized against thermal denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein, a shift in the melting temperature (Tm) confirms target engagement. Fluorescent Thermal Shift Assays (FTSA) can also be used with purified proteins to confirm direct binding, where significant shifts in Tm indicate a direct interaction between the compound and the protein target. These methods have been successfully used to confirm that pyrazolone (B3327878) compounds directly interact with and validate 14-3-3 isoforms as definitive targets in studies related to amyotrophic lateral sclerosis (ALS).
Mechanistic Studies of Biological Function
Understanding how a chemical probe exerts its effects at a molecular level is fundamental to its utility. Studies on pyrazolopyridine analogues have provided significant insights into their binding affinities, effects on signaling pathways, and mechanisms of action.
The pyrazolopyridine scaffold has been optimized to achieve high affinity and selectivity for various enzymes and receptors. Structure-activity relationship (SAR) campaigns have been crucial in this process. For example, in the development of adenosine (B11128) A2A receptor antagonists for Parkinson's disease, optimization of a 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine series led to compounds with exceptional receptor binding affinity in the nanomolar range.
Similarly, design and synthesis efforts have produced novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine (B92270) derivatives as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR). Comprehensive pharmacological evaluation of these analogues revealed that minor structural modifications could lead to significant differences in their potency and maximum effect. In the pursuit of novel inhibitors for the PD-1/PD-L1 interaction, a 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, D38, was identified as the most potent inhibitor with an IC50 value of 9.6 nM in a Homogeneous Time Resolved Fluorescence (HTRF) assay.
| Compound Class | Target | Assay | Key Finding |
| 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine analogues | Adenosine A2A Receptor | Radioligand Binding | Compounds achieved exceptional receptor binding affinity (e.g., 0.22 nM, 0.66 nM, 2.2 nM). |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) | PD-1/PD-L1 Interaction | HTRF Assay | Identified as a potent inhibitor with an IC50 value of 9.6 nM. |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | TBK1 Kinase | In vitro kinase assay | Positive control BX795 exhibited a TBK1 inhibition IC50 value of 7.1 nM. |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1) | p70S6Kβ/S6K2 Kinase | Radiometric Kinase Assay | Displayed an IC50 value of 444 nM. |
Many pyrazolopyridine analogues function by inhibiting protein kinases, thereby modulating downstream signal transduction pathways. A series of 1-H-pyrazole-3-carboxamide derivatives were found to be potent inhibitors of both FLT3 and cyclin-dependent kinases (CDKs). The most promising compound from this series, FN-1501, demonstrated potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6. In cellular assays, this compound suppressed the phosphorylation of key downstream signaling proteins, including retinoblastoma (Rb), ERK, AKT, and STAT5, ultimately leading to apoptosis.
In another example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6. Inhibition of these kinases by a lead compound resulted in the accumulation of MV4-11 cells in the G1 phase of the cell cycle, a hallmark of CDK4/6 inhibition. This demonstrates the direct impact of these compounds on the machinery that controls cell cycle progression.
The modulation of signaling pathways by pyrazolopyridine analogues often translates into potent anti-proliferative effects. A study on novel pyrazolo[1,5-a]-1,3,5-triazine derivatives, which are structurally related, showed they possessed remarkable cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values in the sub-micromolar range. These compounds were found to induce apoptosis, upregulate apoptotic gene expression, and disrupt the cell cycle.
Similarly, a series of pyrazolyl pyridine conjugates were synthesized and evaluated for their cytotoxic effects. One compound, in particular, showed potent cytotoxicity against HepG2 and MCF-7 cancer cell lines with IC50 values of 0.18 µM and 0.34 µM, respectively. This was linked to its strong inhibitory effect on PIM-1 kinase and its ability to induce apoptosis. Another series of 3-(pyrid-2-yl)-pyrazolines was reported to disrupt microtubule formation, leading to sub-micromolar anti-proliferative activity.
| Compound/Analogue Class | Cell Line(s) | Mechanism/Target | Antiproliferative Activity (IC50) |
| Pyrazolo[1,5-a]-1,3,5-triazine derivatives | PDAC (SUIT 2.28, PATU-T, PANC-1) | CDK7 Inhibition, Apoptosis Induction | 0.19 to 1.58 µM |
| Pyrazolyl pyridine conjugate (Compound 9) | HepG2 (Liver Cancer) | PIM-1 Kinase Inhibition, Caspase Activation | 0.18 µM |
| Pyrazolyl pyridine conjugate (Compound 9) | MCF-7 (Breast Cancer) | PIM-1 Kinase Inhibition, Caspase Activation | 0.34 µM |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78) | MV4-11 (Leukemia) | CDK4/6 Inhibition | 23 nM (GI50) |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative (Compound 4j) | Huh7, MCF7, HCT116 | Cytotoxicity | 1.6 µM, 3.3 µM, 1.1 µM, respectively |
In Vitro Structure-Activity Relationship (SAR) Investigations
Understanding the relationship between a molecule's structure and its biological activity is fundamental to the design of potent and selective chemical probes. For the pyrazole-pyridine scaffold, systematic modifications have allowed researchers to map out the key structural features that dictate biological outcomes.
Structure-Activity Relationship (SAR) studies on pyrazole-pyridine derivatives reveal that even minor structural alterations can significantly impact biological potency and selectivity. The pyrazole (B372694) ring, for instance, is a key component in many kinase inhibitors, where its substitution pattern has a major effect on chemical and biological properties. mdpi.com The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while N-substitution removes its ability to be a hydrogen bond donor, which can alter binding interactions with target proteins. mdpi.com
In a series of 1H-pyrazolo[3,4-b]pyridine derivatives designed as TANK-binding kinase 1 (TBK1) inhibitors, modifications at two key positions (R1 and R2) were crucial for optimizing potency. nih.gov Initial hits were developed by replacing an indole (B1671886) ring with a pyrazole, which was expected to enhance anchoring to the hinge region of the kinase. nih.gov Subsequent modifications demonstrated that the nature of the substituents dramatically influenced inhibitory activity. nih.gov
Similarly, for pyrazol-4-yl-pyridine derivatives acting as muscarinic acetylcholine receptor M4 modulators, compounds with a cyano moiety on the pyridine core generally showed improved potency compared to their methylated counterparts. nih.gov This highlights how subtle electronic changes on the pyridine ring can fine-tune the compound's activity.
SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents showed that analogues with a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, were most effective. mdpi.com This indicates that both the pyrazole and pyrimidine (B1678525) portions of the fused system are critical for activity and that substitutions at multiple positions must be optimized concurrently.
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for developing lead compounds by starting with small, low-molecular-weight fragments that bind to a biological target. frontiersin.orglifechemicals.com This approach allows for the efficient exploration of chemical space and the construction of more potent molecules by growing, linking, or merging initial fragment hits. frontiersin.orglifechemicals.com
The general FBDD workflow involves screening a library of fragments, identifying hits through biophysical techniques, and then using structural information (often from X-ray crystallography) to guide the optimization process. frontiersin.org For a scaffold like pyrazole-pyridine, a fragment hit might consist of the core bicyclic system or one of the individual rings. Medicinal chemists can then systematically add functional groups to the fragment to improve its binding affinity and selectivity for the target protein, transforming it from a low-affinity hit into a high-potency lead compound. lifechemicals.com
Identifying the key pharmacophoric features—the essential spatial arrangement of atoms or functional groups necessary for biological activity—is a primary goal of SAR studies. For pyrazole-pyridine based inhibitors, these features often involve specific hydrogen bonding patterns and hydrophobic interactions.
Docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives in the active site of TBK1 revealed critical interactions. The N and NH of the pyrazole moiety formed two hydrogen bonds with hinge region residues (Glu87 and Cys89), anchoring the inhibitor. nih.gov The pyridine N and pyrazole NH of the pyrazolopyridine core were also shown to form crucial hydrogen bonds. nih.gov
In the case of pyrazole-containing drugs targeting the BCR-ABL1 tyrosine kinase, the N-H of the pyrazole ring forms a key hydrogen bond, while an adjacent pyridine ring engages in π-π stacking interactions. nih.gov For pyrazolo[1,5-a]pyrimidines targeting mycobacterial ATP synthase, specific substitutions on both the pyrazole and pyrimidine rings were found to be crucial for potent inhibition, indicating a complex pharmacophore spanning the entire fused ring system. mdpi.com These interactions highlight the importance of the pyrazole-pyridine core as a scaffold that correctly positions substituents to engage with key residues in a target's binding site.
Diverse Biological Observations in Related Pyrazole-Pyridine Architectures
The versatility of the pyrazole-pyridine scaffold extends to a wide range of biological activities beyond a single target class. Variants of this architecture have been investigated for antimicrobial, antifungal, and antioxidant properties, demonstrating the broad therapeutic potential of this chemical family.
Pyrazole derivatives and their fused heterocyclic systems, including pyrazole-pyridine architectures, are a significant class of compounds investigated for their antimicrobial and antifungal properties. researchgate.netmdpi.commdpi.com Their mechanism of action can vary, but they have shown efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains. researchgate.netnih.gov
Studies have reported that imidazo-pyridine substituted pyrazole derivatives can act as potent broad-spectrum antibacterial agents, with activity superior to ciprofloxacin (B1669076) against several bacterial strains. nih.gov The minimum bactericidal concentration (MBC) for some of these compounds was below 1 µg/ml against Gram-negative strains like E. coli, K. pneumoniae, and P. aeruginosa. nih.gov
Similarly, various synthesized pyrazolo[3,4-b]pyridine derivatives have been screened for antimicrobial activity, showing moderate to potent effects. researchgate.netorientjchem.org The presence of specific substituents, such as chloro- and bromo- groups, can enhance the antimicrobial activity, likely due to their lipophilic properties which may aid in cell penetration. mdpi.com
The antifungal activity of pyrazolopyridine compounds has also been documented. researchgate.net Certain derivatives have demonstrated significant inhibition zones against fungal species. The hybridization of the azole core (like pyrazole) with other scaffolds is a known strategy to develop new antifungal agents, particularly in the face of growing resistance to existing drugs. mdpi.com
Table 1: Examples of Antimicrobial Activity in Pyrazole-Pyridine Analogs
| Compound Type | Target Organism | Activity Measure | Result | Reference |
|---|---|---|---|---|
| Imidazo-pyridine substituted pyrazole | E. coli, K. pneumoniae, P. aeruginosa | MBC | <1 µg/ml | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Staphylococcus aureus, Bacillus subtilis | Antibacterial Efficacy | Moderate | researchgate.net |
| Chloro-substituted pyrazole derivative | Various bacteria and fungi | Antimicrobial Activity | Potent | mdpi.com |
Several studies have explored the antioxidant potential of pyrazole and pyridine derivatives. researchgate.netnih.gov These compounds can act as free radical scavengers, which is a property of interest for treating conditions associated with oxidative stress. The antioxidant activity is often evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. researchgate.netjmchemsci.comnih.gov
Newly synthesized pyrazole derivatives, including those linked to an imidazo[1,2-a]pyridine (B132010) moiety, have demonstrated excellent antioxidant activity, in some cases comparable to the standard ascorbic acid. jmchemsci.comjmchemsci.com The specific substitutions on the aromatic rings of the pyrazole-pyridine scaffold play a crucial role in determining the antioxidant capacity. nih.govnih.gov For example, certain hydrazine (B178648) derivatives incorporating pyrazole and pyridine moieties showed approximately 50% of the antioxidant activity of standard antioxidants at specific concentrations. nih.gov
Table 2: Antioxidant Activity of Representative Pyrazole Derivatives
| Compound Class | Assay | Activity Metric | Finding | Reference |
|---|---|---|---|---|
| Pyrazole-enaminones | DPPH radical scavenging | Scavenging Activity | Good activity observed | researchgate.net |
| Pyrazole linked to imidazo[1,2-a]pyridine | DPPH radical scavenging | Scavenging Activity | Excellent activity, comparable to ascorbic acid | jmchemsci.com |
| Hydrazine derivatives with pyrazole/pyridine | DPPH and Metal Chelation | % Antioxidant Activity | ~50% of standard at 62.5-125 µg/ml | nih.gov |
Future Research Trajectories and Interdisciplinary Perspectives
Development of Novel Synthetic Methodologies for Enhanced Accessibility
While classical synthetic routes to pyrazole (B372694) and pyridine (B92270) derivatives are well-established, future research will likely focus on developing more efficient, scalable, and environmentally benign methodologies to access 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine and its analogues. mdpi.com Key areas for development include:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. enamine.net The development of flow-based procedures for the key bond-forming reactions, such as the construction of the pyrazole ring or the coupling of the pyrazole and pyridine moieties, could significantly enhance the accessibility of this compound for large-scale screening and development.
Catalytic C-H Activation: Direct C-H activation strategies represent a powerful tool for the late-stage functionalization of heterocyclic scaffolds. Research into regioselective C-H functionalization of the pyridine or pyrazole rings would allow for the rapid generation of diverse analogues from a common intermediate, bypassing the need for de novo synthesis in many cases.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for forging complex chemical bonds. Its application to the synthesis of pyrazole-pyridine systems could enable novel transformations under ambient conditions, reducing the reliance on harsh reagents and high temperatures.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Flow Chemistry | Improved safety, scalability, and reaction control | Development of continuous flow processes for key reaction steps. |
| C-H Activation | Rapid late-stage functionalization, increased molecular diversity | Regioselective functionalization of the pyrazole and pyridine rings. |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations | Application to the core scaffold synthesis and derivatization. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Biological Monitoring
Understanding the behavior of this compound in biological systems is paramount to elucidating its mechanism of action and therapeutic potential. Future research should leverage advanced spectroscopic and imaging techniques for real-time monitoring.
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopic imaging is a powerful, label-free, and non-destructive technique that can provide spatially resolved chemical information. mdpi.comnih.govresearchgate.net This method could be employed to study the interaction of the compound with biological membranes or to monitor its distribution within tissues during dissolution studies of a formulated drug. mdpi.comnih.gov
Furthermore, the synthesis of fluorescently tagged analogues of this compound would enable the use of high-resolution microscopy techniques, such as confocal microscopy and super-resolution microscopy, to visualize its subcellular localization and dynamic trafficking in living cells. This would provide invaluable insights into its molecular targets and pathways.
Integration of High-Throughput Screening with Computational Design
The discovery of novel biological activities for derivatives of this compound can be accelerated by integrating high-throughput screening (HTS) with computational design. hilarispublisher.com This synergistic approach allows for the efficient exploration of chemical space and the rational design of compounds with improved properties.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of virtual libraries of analogues. eco-vector.comrsc.org These in silico predictions can then be used to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost associated with drug discovery. hilarispublisher.comeco-vector.com The experimental data from HTS can, in turn, be used to refine and validate the computational models, creating a powerful feedback loop for iterative drug design. hilarispublisher.com
| Integrated Approach | Description | Outcome |
| Virtual Screening | In silico screening of large compound libraries against a biological target. | Identification of potential hit compounds for synthesis. |
| High-Throughput Screening | Rapid experimental testing of a large number of compounds for biological activity. | Identification of active compounds and generation of SAR data. |
| Iterative Design | Using HTS data to refine computational models for the next round of design. | Optimization of lead compounds with improved potency and selectivity. |
Expansion into Diverse Chemical Biology Applications (e.g., Proteomics, Diagnostics)
The versatile scaffold of this compound makes it an attractive candidate for the development of chemical biology tools. By incorporating reactive moieties or reporter tags, this compound could be transformed into probes for a variety of applications.
Proteomics: The development of affinity-based probes derived from this scaffold could enable the identification of its protein targets using chemical proteomics techniques. This would provide a direct and unbiased approach to understanding its mechanism of action.
Diagnostics: Fluorescently or radioactively labeled versions of this compound could be explored as imaging agents for diagnostic purposes, particularly if it is found to bind selectively to a biomarker associated with a specific disease state.
The broad biological activities observed for related pyrazole derivatives, including anticancer and anti-inflammatory effects, suggest that probes based on this scaffold could be valuable tools for studying a range of pathological processes. nih.govresearchgate.net
Collaborative Research at the Interface of Chemistry and Biology
The successful translation of fundamental research on this compound into tangible applications will require close collaboration between chemists and biologists. chemscene.com Chemists can contribute their expertise in designing and synthesizing novel analogues, while biologists can provide the necessary tools and assays to evaluate their biological activity.
This interdisciplinary approach is essential for addressing the complex challenges of modern drug discovery and chemical biology. chemscene.com By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and unlock the full therapeutic and scientific potential of this promising chemical entity.
Q & A
Q. What are the standard synthetic routes for 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a pyrazole derivative with a functionalized pyridine ring. A common approach is the nucleophilic substitution of 2-chloropyridine derivatives with 1-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Catalyst choice (e.g., Fe₂O₃@SiO₂/In₂O₃) can enhance regioselectivity and reduce side reactions . Reaction time and solvent polarity significantly impact purity; extended reflux in polar aprotic solvents like DMF may improve yields but risk decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole-pyridine linkage. For example, pyridine C2-amine protons appear as a singlet near δ 6.5–7.0 ppm, while pyrazole protons resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 201.1012 for C₉H₁₁N₄).
- X-ray Crystallography : Resolve structural ambiguities; SHELXL refinement is widely used for small-molecule analysis .
- IR Spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase Inhibition Assays : Use recombinant TrkA or JAK kinases with ATP-competitive ELISA protocols. For example, KRC-108 (a structural analog) showed IC₅₀ values <100 nM in TrkA inhibition studies .
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., PC-3 or MCF-7) to assess antiproliferative effects.
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins.
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality. SHELXD is robust for phase determination in small-molecule structures .
- Refinement Strategies : Apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions using SHELXL. For twinned crystals, utilize the TWIN/BASF commands in SHELX .
- Validation Tools : Check for π–π stacking or hydrogen-bonding networks (e.g., N–H···N interactions) using Mercury software.
Q. What strategies are effective in analyzing contradictory biological activity data across different assays?
- Assay-Specific Artifacts : Test for false positives due to compound aggregation (e.g., dynamic light scattering) or redox-activity interference (e.g., addition of catalase/DTT) .
- Kinase Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler™) to compare inhibition across >100 kinases. Structural analogs like 5-fluoro-4-(1-methylpyrazol-3-yl)pyridin-2-amine exhibit JAK2 selectivity over TrkA .
- Molecular Dynamics (MD) Simulations : Model binding poses in different kinase active sites to rationalize selectivity trends .
Q. How do modifications to the pyrazole or pyridine rings affect the compound’s kinase inhibition selectivity?
- Pyrazole Substitutions : Adding electron-withdrawing groups (e.g., –CF₃ at pyrazole C4) enhances hydrophobic interactions with kinase back pockets. For example, 5-fluoro derivatives show 10-fold higher JAK2 affinity .
- Pyridine Functionalization : Introducing –NH₂ at C2 (as in the parent compound) improves hydrogen bonding with catalytic lysine residues. Methyl groups at pyridine C5 reduce steric clashes in bulkier binding pockets .
- SAR Tables : Compare IC₅₀ values of derivatives with systematic substitutions to map critical pharmacophores .
Q. What methodologies address low solubility or stability in biological assays?
- Salt Formation : Convert the free base to hydrochloride salts (e.g., 2-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine HCl) to enhance aqueous solubility .
- Prodrug Strategies : Mask the amine with acetyl or Boc groups, which hydrolyze in physiological conditions .
- Formulation Screening : Test solubility in PEG-400/water mixtures or use cyclodextrin-based carriers for in vivo studies .
Q. How can computational tools guide the design of derivatives with improved target engagement?
- Docking Studies : Use AutoDock Vina to predict binding modes in kinase ATP pockets (PDB: 4AOJ for TrkA). Focus on π–π interactions between pyridine and hinge-region residues .
- QSAR Models : Train machine learning algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for virtual analogs before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
